
4-Fluorobenzenecarbodithioic acid phenylmethyl ester
Descripción general
Descripción
4-Fluorobenzenecarbodithioic acid phenylmethyl ester (FBCDTPE) is a compound of interest in scientific research due to its unique properties. It has been studied for its potential applications in various fields such as biochemistry, pharmacology, and organic chemistry. FBCDTPE is an organic compound that is composed of a phenylmethyl ester and a 4-fluorobenzenecarbodithioic acid. Its molecular formula is C13H12FNO2S2.
Aplicaciones Científicas De Investigación
4-Fluorobenzenecarbodithioic acid phenylmethyl ester has been studied for its potential applications in biochemistry, pharmacology, and organic chemistry. In biochemistry, 4-Fluorobenzenecarbodithioic acid phenylmethyl ester has been studied for its potential to act as a reversible inhibitor of enzymes. In pharmacology, it has been studied for its potential to act as a drug delivery system. In organic chemistry, it has been studied for its potential to act as a catalyst in organic reactions.
Mecanismo De Acción
4-Fluorobenzenecarbodithioic acid phenylmethyl ester acts as a reversible inhibitor of enzymes by binding to the active site of the enzyme and blocking it from binding to its substrate. This binding is reversible, meaning that the enzyme can be released from the inhibitor when the concentration of the inhibitor decreases.
Biochemical and Physiological Effects
4-Fluorobenzenecarbodithioic acid phenylmethyl ester has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). In vivo studies have shown that it can reduce inflammation, pain, and fever.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Fluorobenzenecarbodithioic acid phenylmethyl ester has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high degree of solubility in aqueous solutions. It is also relatively stable and has a low toxicity. However, it has some limitations. It is not suitable for use in long-term experiments due to its instability, and it can be difficult to purify.
Direcciones Futuras
There are a number of future directions for research on 4-Fluorobenzenecarbodithioic acid phenylmethyl ester. These include further research on its potential applications in biochemistry, pharmacology, and organic chemistry. Additionally, further research could be done on its mechanism of action, its biochemical and physiological effects, and its potential for use in drug delivery systems. Furthermore, research could be done to develop more efficient methods for synthesizing and purifying 4-Fluorobenzenecarbodithioic acid phenylmethyl ester. Finally, research could be done to investigate the potential for 4-Fluorobenzenecarbodithioic acid phenylmethyl ester to be used in long-term experiments.
Propiedades
IUPAC Name |
benzyl 4-fluorobenzenecarbodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FS2/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFPQZFAGJCQRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=S)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460977 | |
| Record name | 4-Fluorobenzenecarbodithioic acid phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorobenzenecarbodithioic acid phenylmethyl ester | |
CAS RN |
305378-88-5 | |
| Record name | 4-Fluorobenzenecarbodithioic acid phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


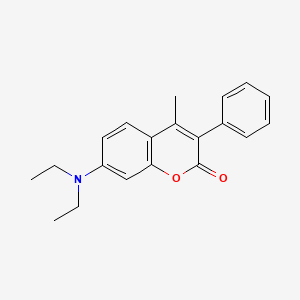
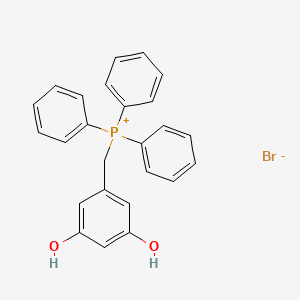


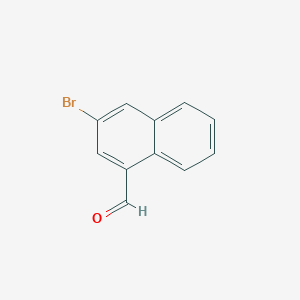


![2,2,2-Trifluoro-N-[2-(4-iodophenyl)ethyl]acetamide](/img/structure/B3065153.png)
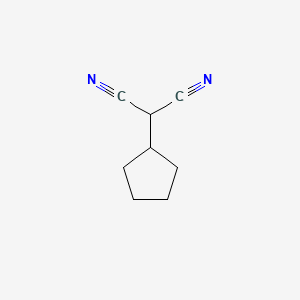
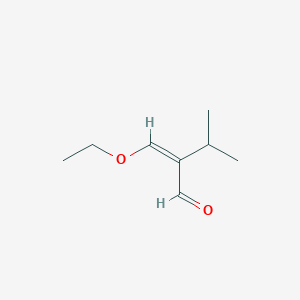

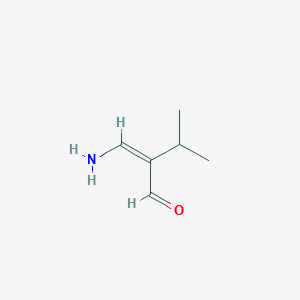
![1,4,9,12-Tetrathiadispiro[4.2.4.2]tetradecane](/img/structure/B3065177.png)